molecular formula C10H18N4O B1492531 6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine CAS No. 2098085-07-3

6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine

Cat. No.: B1492531
CAS No.: 2098085-07-3
M. Wt: 210.28 g/mol
InChI Key: TZCRSRJGCLWFDD-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-N-isobutylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-aminoethanol and isobutylamine.

  • Condensation Reaction: The starting materials undergo a condensation reaction to form the pyrimidin-4-amine core structure.

  • Purification: The resulting compound is purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethoxy)-N-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

6-(2-Aminoethoxy)-N-isobutylpyrimidin-4-amine has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It can be employed in the study of nucleic acid interactions and enzyme inhibition.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of antiviral or anticancer agents.

  • Industry: It is used in the production of various chemical products, including surfactants and crop protection agents.

Mechanism of Action

The mechanism by which 6-(2-aminoethoxy)-N-isobutylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

6-(2-Aminoethoxy)-N-isobutylpyrimidin-4-amine can be compared with other similar compounds, such as:

  • 2-Aminoethoxyethanol: A related compound with applications in gas treating and metalworking.

  • N-Isobutyl-4-aminopyrimidine: A structural analog with potential use in pharmaceuticals.

  • Diethylene glycolamine: Another compound used in various industrial applications.

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Properties

IUPAC Name

6-(2-aminoethoxy)-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8(2)6-12-9-5-10(14-7-13-9)15-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRSRJGCLWFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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